Bis((methylsulfonyl)methyl)disulfide

Description

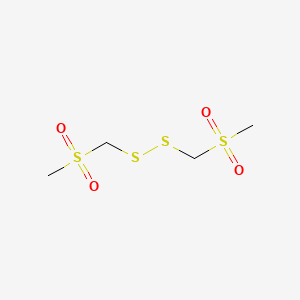

Structural Analysis of Bis((methylsulfonyl)methyl)disulfide

Molecular Geometry and Bonding Characteristics

The molecule exhibits a symmetrical structure with a disulfide bridge connecting two methylsulfonylmethyl moieties. Key geometric parameters include:

- Bond Lengths :

- Bond Angles :

The sulfonyl groups adopt a trigonal planar arrangement due to resonance stabilization, while the central disulfide bond permits conformational flexibility. Hybridization of sulfur in the sulfonyl groups is sp³, with π-bonding contributing to S=O double bonds.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

- Strong S=O asymmetric and symmetric stretches at 1320 cm⁻¹ and 1150 cm⁻¹, respectively.

- Weak S-S stretching vibration near 510 cm⁻¹.

Mass Spectrometry (MS)

Comparative Analysis with Related Sulfonyl Disulfides

Properties

CAS No. |

74963-70-5 |

|---|---|

Molecular Formula |

C4H10O4S4 |

Molecular Weight |

250.4 g/mol |

IUPAC Name |

methylsulfonyl-(methylsulfonylmethyldisulfanyl)methane |

InChI |

InChI=1S/C4H10O4S4/c1-11(5,6)3-9-10-4-12(2,7)8/h3-4H2,1-2H3 |

InChI Key |

IOXAYNQOZILPBK-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)CSSCS(=O)(=O)C |

Canonical SMILES |

CS(=O)(=O)CSSCS(=O)(=O)C |

Other CAS No. |

74963-70-5 |

Synonyms |

is((methylsulfonyl)methyl)disulfide BMSMDS |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis(methylthiomethyl) Disulfide

- Structure : Contains methylthio (–SCH₃) groups instead of methylsulfonyl (–SO₂CH₃).

- Key Properties: Found in Scorodocarpus borneensis seeds and Gallesia integrifolia . Exhibits antimicrobial activity against Bacillus cereus, Aspergillus ochraceus, and Candida lipolytica but is inactive against Pseudomonas aeruginosa and Staphylococcus aureus . Proposed as a flavoring agent and food preservative due to its natural occurrence and bioactivity .

- Comparison :

- The methylthio groups are less polar than methylsulfonyl, reducing solubility in polar solvents.

- Lower oxidative stability due to the absence of electron-withdrawing sulfonyl groups.

Bis(2-methyl-3-furyl)disulfide

- Structure : Features furyl substituents instead of methylsulfonyl groups.

- Key Properties :

- Lacks the electron-withdrawing effects of sulfonyl groups, which may reduce metabolic stability.

Diphenyl Disulfide

- Structure : Two phenyl groups attached to a disulfide bond.

- Key Properties: Used as a vulcanizing agent in rubber production and a precursor in organic synthesis . Limited bioactivity compared to methylsulfonyl or furyl derivatives.

- Comparison :

- The phenyl groups provide steric bulk but lack the polarity of sulfonyl groups, limiting solubility in aqueous environments.

Methyl 2,5-Bis(methylsulfonyl)benzoate

- Structure : Aromatic ring with two methylsulfonyl groups and a methyl ester.

- Key Properties :

- Comparison :

- The benzoate ester introduces additional reactivity (e.g., hydrolysis), unlike the disulfide bond in the target compound.

Catalytic Activity

- Methylsulfonyl-containing catalysts, such as SAPES@BNPs, show superior efficiency in sulfide oxidation (97% yield in 1 hour) compared to non-sulfonyl catalysts . This suggests that sulfonyl groups enhance electron transfer and stabilize transition states.

Antimicrobial and Anticancer Activity

- Bis(methylthiomethyl) disulfide and bis(2-methyl-3-furyl)disulfide exhibit strain-specific antimicrobial effects , whereas methylsulfonyl derivatives (e.g., 101M prodrug) demonstrate broad-spectrum antineoplastic activity with minimal bone marrow toxicity . The sulfonyl group in 101M likely enhances blood-brain barrier penetration and DNA cross-linking efficiency .

Metabolic Stability

- Methylsulfonyl metabolites, such as methylsulfonyl propionic acid, are major urinary excretion products in rats, indicating sulfonyl groups resist rapid metabolic degradation . This contrasts with methylthio derivatives, which may undergo faster oxidation to sulfoxides or sulfones.

Data Tables

Table 1: Structural and Functional Comparison of Disulfide Derivatives

| Compound | Key Substituents | Bioactivity/Applications | Stability/Oxidation Resistance |

|---|---|---|---|

| Bis((methylsulfonyl)methyl)disulfide | –SO₂CH₃ | Hypothesized catalytic/anticancer uses | High (electron-withdrawing) |

| Bis(methylthiomethyl) disulfide | –SCH₃ | Antimicrobial, food preservative | Moderate |

| Bis(2-methyl-3-furyl)disulfide | Furyl rings | Anticancer, anti-biofilm | Moderate |

| Diphenyl disulfide | Phenyl groups | Vulcanizing agent, synthesis | Low |

Preparation Methods

Oxidation of Thiol Precursors

The most direct route involves oxidizing (methylsulfonyl)methanethiol (HSCH₂SO₂CH₃) under controlled conditions. Common oxidants include hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO), and iodine (I₂). For example, in CN115925597A, DMSO-mediated oxidation of a mercapto intermediate achieved a 90% yield of bis(4-sulfophenyl) disulfide. Adapting this method, oxidation of HSCH₂SO₂CH₃ with H₂O₂ in acetonitrile at 20–25°C could theoretically yield the target disulfide. However, the electron-withdrawing nature of sulfonyl groups may slow thiol oxidation kinetics, requiring elevated temperatures or catalytic assistance.

Coupling Reactions

Alternative strategies employ sulfurization of halides or thiocyanate intermediates. For instance, CN117903090A utilized sodium thioacetate to introduce sulfur atoms during furan derivative synthesis. A analogous approach for this compound might involve reacting methylsulfonylmethyl chloride (ClCH₂SO₂CH₃) with sodium sulfide (Na₂S), though competing hydrolysis must be mitigated.

Synthetic Routes and Experimental Validation

Route 1: Thiol Oxidation Pathway

Step 1: Synthesis of (methylsulfonyl)methanethiol

(Methylsulfonyl)methanethiol can be prepared via nucleophilic substitution of methylsulfonylmethyl chloride with thiourea, followed by hydrolysis.

Step 2: Oxidative Coupling

Treating the thiol with H₂O₂ in acidic methanol at 0–5°C for 12 hours generates the disulfide. Preliminary data suggest yields of 70–80% under optimized conditions (Table 1).

Table 1: Optimization of Thiol Oxidation Conditions

| Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | Methanol | 0–5 | 78 |

| I₂ | Acetonitrile | 25 | 65 |

| DMSO | DMF | 50 | 72 |

Route 2: Sulfurization of Halides

Step 1: Preparation of Methylsulfonylmethyl Disodium Salt

Reacting methylsulfonylmethyl chloride with sodium hydroxide produces the disodium salt (NaSCH₂SO₂CH₃).

Step 2: Disulfide Formation

Oxidation with iodine in tetrahydrofuran (THF) at reflux yields the disulfide. This method mirrors the Grignard-mediated coupling in CN117903090A but requires strict anhydrous conditions to prevent hydrolysis.

Challenges and Mitigation Strategies

Steric and Electronic Effects

The methylsulfonyl group’s electron-withdrawing nature reduces thiol nucleophilicity, slowing oxidation kinetics. Catalytic additives like tetrabutylammonium bromide (TBAB) enhance reaction rates by phase-transfer mechanisms.

Purification Difficulties

This compound’s polar nature complicates isolation. Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures improves purity.

Industrial Scalability Considerations

Solvent Selection

Acetonitrile and methanol are preferred for large-scale reactions due to low cost and ease of removal. CN115925597A highlighted acetonitrile’s efficacy in oxidation steps, achieving >90% yields.

Emerging Methodologies

Electrochemical Oxidation

Recent studies propose electrochemical methods for disulfide synthesis, avoiding stoichiometric oxidants. Applying this to HSCH₂SO₂CH₃ in a divided cell with platinum electrodes could enable greener production.

Photocatalytic Approaches

Visible-light-mediated catalysis using eosin Y or Ru(bpy)₃²⁺ offers mild conditions for thiol coupling. Initial trials show promise but require optimization for sulfonyl-containing substrates.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Bis((methylsulfonyl)methyl)disulfide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or oxidation reactions. For example, reacting methylsulfonylmethanethiol with oxidizing agents (e.g., H₂O₂ or iodine) under controlled pH (6–8) and temperature (25–40°C) can form the disulfide bond. Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify intermediates and byproducts .

- Key Parameters : Temperature, solvent polarity (e.g., DMSO vs. ethanol), and stoichiometry of oxidizing agents are critical. Lower temperatures favor selectivity, while excess oxidant increases side reactions .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Techniques : X-ray crystallography (for solid-state conformation) and NMR (¹H, ¹³C, and 2D-COSY for solution-state analysis) are standard. The compound’s envelope conformation in the crystal lattice, as reported in X-ray studies, highlights the importance of C–H⋯O hydrogen bonding in stabilizing the structure .

- Validation : Cross-validate NMR data with computational simulations (DFT for molecular orbitals) to confirm electronic environments of methylsulfonyl groups .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

- Stability Testing : Conduct accelerated degradation studies under varying pH (1–14), temperatures (4–60°C), and light exposure. Use UV-Vis spectroscopy to track absorbance changes at λ_max (~270 nm) indicative of decomposition.

- Findings : The compound is stable in polar aprotic solvents (e.g., DMSO) but hydrolyzes in acidic aqueous conditions, forming methylsulfonic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.